molecular formula C23H22N2O2 B14424208 N'-(3-Acetylphenyl)-N,N-dibenzylurea CAS No. 86764-52-5

N'-(3-Acetylphenyl)-N,N-dibenzylurea

Cat. No.: B14424208
CAS No.: 86764-52-5
M. Wt: 358.4 g/mol
InChI Key: IWLQENQDBDKROZ-UHFFFAOYSA-N
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Description

N'-(3-Acetylphenyl)-N,N-dibenzylurea is a urea derivative featuring a 3-acetylphenyl group attached to one nitrogen atom and two benzyl groups on the adjacent nitrogen. Urea derivatives are widely studied for their roles in pharmaceuticals, agrochemicals, and materials science due to their hydrogen-bonding capabilities and structural versatility. The presence of the acetyl group at the 3-position of the phenyl ring and the dibenzyl substitution on urea likely influence its solubility, stability, and biological activity compared to simpler urea derivatives.

Properties

CAS No.

86764-52-5

Molecular Formula

C23H22N2O2

Molecular Weight

358.4 g/mol

IUPAC Name

3-(3-acetylphenyl)-1,1-dibenzylurea

InChI

InChI=1S/C23H22N2O2/c1-18(26)21-13-8-14-22(15-21)24-23(27)25(16-19-9-4-2-5-10-19)17-20-11-6-3-7-12-20/h2-15H,16-17H2,1H3,(H,24,27)

InChI Key

IWLQENQDBDKROZ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-Acetylphenyl)-N,N-dibenzylurea typically involves the reaction of 3-acetylphenyl isocyanate with dibenzylamine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of N’-(3-Acetylphenyl)-N,N-dibenzylurea may involve similar synthetic routes but on a larger scale. The process may include additional steps such as purification and crystallization to ensure the high purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(3-Acetylphenyl)-N,N-dibenzylurea can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form corresponding carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-(3-Acetylphenyl)-N,N-dibenzylurea involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to the modulation of biochemical pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of inflammatory mediators, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Urea Derivatives with Aromatic Substitutions

N,N'-Diphenylurea (CAS 102-07-8)
  • Structure : Symmetrical urea with phenyl groups on both nitrogen atoms.
  • Applications : Used as a stabilizer in explosives and a precursor in polymer chemistry.
  • Key Differences : Lacks the acetyl and benzyl substituents, resulting in lower steric hindrance and simpler hydrogen-bonding interactions compared to N'-(3-Acetylphenyl)-N,N-dibenzylurea .
N,N-Diphenyl-N'-methylurea (CAS 13114-72-2)
  • Structure : Asymmetrical urea with two phenyl groups and one methyl group.
  • Applications : Investigated for pesticidal properties.
N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea (Fluometuron)
  • Structure : Contains a trifluoromethylphenyl group and dimethyl substitution.
  • Applications : Herbicide targeting cotton and soybean crops.
  • Key Differences : The electron-withdrawing CF₃ group enhances pesticidal activity but reduces metabolic stability compared to acetyl-substituted analogs .

Thiourea and Benzamide Analogs

N-(3-Acetylphenyl)-N'-(3,4-dimethoxybenzoyl)thiourea (CAS 335214-34-1)
  • Structure : Thiourea derivative with acetylphenyl and dimethoxybenzoyl groups.
  • Properties : Thiourea’s sulfur atom increases hydrogen-bond acceptor strength but reduces hydrolytic stability compared to urea derivatives.
  • Applications: Potential use in metal coordination chemistry or enzyme inhibition .
N-(3-Acetylphenyl)-4-(trifluoromethyl)benzamide (3l)
  • Structure : Benzamide with 3-acetylphenyl and 4-CF₃-benzoyl groups.
  • Synthesis : Synthesized via CuBr₂-catalyzed coupling (92% yield) .
  • Key Differences: Replacing urea with a benzamide moiety eliminates hydrogen-bond donor capacity, altering binding interactions in biological systems.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Yield (Synthesis) Applications
This compound C₂₄H₂₃N₃O₂ 397.47 3-Acetylphenyl, N,N-dibenzyl Not reported Pharmaceutical intermediates*
N,N'-Diphenylurea C₁₃H₁₂N₂O 212.25 Phenyl (both N) Not reported Explosive stabilizers, polymers
N-(3-Acetylphenyl)-4-(trifluoromethyl)benzamide (3l) C₁₆H₁₂F₃NO₂ 331.27 3-Acetylphenyl, 4-CF₃-benzoyl 92% Drug discovery intermediates
Fluometuron C₁₀H₁₁F₃N₂O 232.20 3-CF₃-phenyl, N,N-dimethyl Not reported Herbicide

*Inferred from structural analogs in pharmaceutical synthesis .

Research Findings and Implications

  • Synthetic Challenges : The dibenzyl substitution in this compound may complicate synthesis due to steric hindrance, contrasting with higher yields observed in benzamide analogs (e.g., 92% for compound 3l) .
  • Stability vs. Reactivity : Thiourea analogs (e.g., CAS 335214-34-1) exhibit greater reactivity but lower hydrolytic stability than urea derivatives, impacting their utility in drug design .

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